Bisnafide

Antineoplastic Drug Resistance Cytotoxicity Assay Doxorubicin

Bisnafide (DMP 840) is a best‑in‑class tool compound for anthracycline resistance research. It retains nanomolar potency against doxorubicin‑resistant cell lines and exhibits unique in vivo selectivity for human solid tumor xenografts over murine leukemias. Its dual DNA intercalation/topoisomerase II inhibition and antiangiogenic activity enables vascular normalization studies. Procure ≥98% purity Bisnafide free base to ensure reproducible results in your mechanistic studies. Request a quote for bulk quantities.

Molecular Formula C32H28N6O8
Molecular Weight 624.6 g/mol
CAS No. 144849-63-8
Cat. No. B1667450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisnafide
CAS144849-63-8
Synonyms(R,R)-2,2'-(1,2-ethanediylbis(imino(1-methyl-2,1-ethanediyl)))-bis(5-nitro-1H-benz(de)isoquinolone-1,3-(2H)-dione)dimethanesulfonate
bisnafide
DMP 840
DMP-840
NSC D640430
NSC-D640430
Molecular FormulaC32H28N6O8
Molecular Weight624.6 g/mol
Structural Identifiers
SMILESCC(CNCCNCC(C)N1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-])N4C(=O)C5=CC=CC6=CC(=CC(=C65)C4=O)[N+](=O)[O-]
InChIInChI=1S/C32H28N6O8/c1-17(35-29(39)23-7-3-5-19-11-21(37(43)44)13-25(27(19)23)31(35)41)15-33-9-10-34-16-18(2)36-30(40)24-8-4-6-20-12-22(38(45)46)14-26(28(20)24)32(36)42/h3-8,11-14,17-18,33-34H,9-10,15-16H2,1-2H3/t17-,18-/m1/s1
InChIKeyPXBZKHOQHTVCSQ-QZTJIDSGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bisnafide (CAS 144849-63-8): Bis-naphthalimide DNA Intercalator with Antiangiogenic and Antitumor Activity


Bisnafide, also known as DMP 840, is a bis-naphthalimide compound that functions as a dual-action DNA intercalator and topoisomerase II inhibitor [1]. It is also recognized as an antiangiogenic agent, capable of normalizing tumor vasculature . This small molecule has progressed to Phase II clinical trials for indications such as colorectal cancer and solid tumors, demonstrating a unique profile among DNA-targeted anticancer agents [2].

Why Generic Substitution of Bisnafide (DMP 840) Is Not Supported by Comparative Data


Bisnafide's mechanism of action is not interchangeable with other naphthalimides or DNA intercalators. Preclinical evidence demonstrates that DMP 840 retains nanomolar potency against cell lines with acquired resistance to doxorubicin, a common chemotherapeutic [1]. Furthermore, it exhibits a unique in vivo selectivity profile, showing curative activity against human solid tumor xenografts while being largely inactive against murine leukemias, a pattern distinct from many other anticancer agents [2]. This combination of overcoming specific resistance mechanisms and selective in vivo efficacy cannot be assumed for in-class alternatives and must be verified through direct experimental comparison.

Quantitative Differentiation Guide for Bisnafide (DMP 840) Against Comparators


Bisnafide Demonstrates Nanomolar Potency Against Doxorubicin-Resistant Cancer Cells

A key differentiator for Bisnafide is its ability to maintain potent cytotoxic activity against cell lines that have developed resistance to doxorubicin, a widely used anthracycline. This is not a common feature among all DNA intercalators [1].

Antineoplastic Drug Resistance Cytotoxicity Assay Doxorubicin

Bisnafide Exhibits High In Vivo Selectivity for Human Solid Tumor Xenografts

Bisnafide demonstrates a unique in vivo efficacy profile characterized by high activity against human solid tumor xenografts and low activity against murine leukemias. This selectivity is a critical differentiator from many classical chemotherapeutic agents [1].

Xenograft Model In Vivo Efficacy Tumor Selectivity

Bisnafide Offers a Dual Mechanism of Action Including Antiangiogenesis

Unlike conventional DNA intercalators or topoisomerase II inhibitors that rely solely on direct cytotoxicity, Bisnafide also exhibits antiangiogenic properties. This dual mechanism is proposed to normalize tumor vasculature and enhance the delivery of other cytotoxic agents .

Angiogenesis Inhibitor Topoisomerase II Inhibitor DNA Intercalator

Validated Research and Industrial Application Scenarios for Bisnafide (DMP 840)


Investigating and Overcoming Doxorubicin Resistance

Bisnafide is an ideal tool compound for studying mechanisms of resistance to anthracyclines. Its demonstrated ability to maintain nanomolar potency against doxorubicin-resistant cell lines makes it suitable for in vitro experiments aimed at identifying bypass strategies or combination therapies to overcome this clinical challenge [1].

Human Solid Tumor Xenograft Models in Drug Discovery

Due to its unique in vivo selectivity for human solid tumor xenografts over murine leukemias, Bisnafide serves as a superior reference agent or tool compound for evaluating novel anticancer drug candidates in these models. Its activity profile is more closely aligned with human clinical outcomes, providing more relevant efficacy benchmarking [2].

Dual-Targeting Studies of DNA and Tumor Vasculature

Bisnafide's dual mechanism as a DNA intercalator/topoisomerase II inhibitor and an antiangiogenic agent makes it a valuable probe for investigating the interplay between direct tumor cell cytotoxicity and vascular normalization. It can be used in studies focused on enhancing drug delivery or exploring the combined effect of these two mechanisms on tumor growth and metastasis .

Technical Documentation Hub

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